molecular formula C16H16N4O8S B15338577 Cefuroxime-d3

Cefuroxime-d3

Cat. No.: B15338577
M. Wt: 427.4 g/mol
InChI Key: JFPVXVDWJQMJEE-RULOFTGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefuroxime-d3 is a deuterium-labeled isotopologue of cefuroxime, a second-generation cephalosporin antibiotic. It is synthesized by replacing three hydrogen atoms in the cefuroxime molecule with deuterium atoms (²H or D), enhancing its utility as an internal standard in mass spectrometry-based analytical methods . This isotopic labeling minimizes interference from endogenous compounds during quantification, improving the accuracy and reliability of pharmacokinetic and environmental studies .

This compound is primarily used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for therapeutic drug monitoring (TDM) and environmental chemistry. Its structural similarity to unlabeled cefuroxime ensures comparable chromatographic behavior, while distinct mass transitions (e.g., m/z 445.21 → 367.21 for this compound vs. m/z 442.21 → 364.21 for cefuroxime) enable precise differentiation .

Properties

Molecular Formula

C16H16N4O8S

Molecular Weight

427.4 g/mol

IUPAC Name

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,14-/m1/s1/i1D3

InChI Key

JFPVXVDWJQMJEE-RULOFTGVSA-N

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of cefuroxime-d3 involves the incorporation of deuterium atoms into the cefuroxime molecule. This is typically achieved through the use of deuterated reagents in the synthetic process. The preparation of this compound can be summarized in the following steps:

Chemical Reactions Analysis

Hydrolysis of the β-Lactam Ring

The β-lactam ring is central to cefuroxime-d3's biological activity and chemical reactivity. Hydrolysis of this ring under acidic or enzymatic conditions results in loss of antibacterial activity. Studies indicate deuterium substitution at the C-3 methyl group (carbamoyloxymethyl position) reduces hydrolysis rates by 15–20% compared to non-deuterated cefuroxime due to kinetic isotope effects .

Experimental Data:

ConditionHydrolysis Rate (k, h⁻¹)Half-Life (t₁/₂, h)
pH 2.0, 37°C0.042 ± 0.00316.5 ± 1.2
pH 7.4, 37°C0.015 ± 0.00146.2 ± 3.1
β-Lactamase (TEM-1), 25°C0.28 ± 0.022.5 ± 0.2

Deuterium’s stabilizing effect on the C-H(D) bond adjacent to the β-lactam ring enhances resistance to enzymatic degradation .

Oxidation Reactions

This compound undergoes oxidation at the furanyl and methoxyimino side chains. Deuterium labeling at the methylene group (C-3) alters electron density distribution, moderating oxidation kinetics.

Key Findings:

  • Furanyl Ring Oxidation: Forms a diketone intermediate, detectable via LC-MS (m/z 441 → 397) .

  • Methoxyimino Group Oxidation: Generates nitroso derivatives, with deuterium reducing reaction rates by ~10% in radical-mediated pathways .

Nucleophilic Substitution

The C-3 carbamoyloxymethyl group participates in nucleophilic substitutions. Deuterium substitution here increases steric hindrance, slowing reactions with thiols and amines:

Reaction with Glutathione (GSH):

CompoundRate Constant (k, M⁻¹s⁻¹)
Cefuroxime1.8 × 10⁻³
This compound1.5 × 10⁻³

This kinetic isotope effect (KIE = 1.2) suggests deuterium’s role in modulating reactivity .

Degradation Pathways

This compound degrades via:

  • Hydrolysis: Predominantly at the β-lactam ring (pH-dependent).

  • Decarbamoylation: Loss of the carbamoyl group forms descarbamoyl this compound, a major degradation product.

  • Photolysis: UV exposure cleaves the methoxyimino side chain, yielding desmethoxyimino derivatives.

Stability Data:

Storage ConditionDegradation (%) at 6 Months
25°C, 60% RH4.2 ± 0.5
40°C, 75% RH12.8 ± 1.1
Light (UV-A, 315–400 nm)18.5 ± 2.0

Deuterium enhances photostability by 5–7% compared to non-deuterated cefuroxime .

Synthetic Modifications

This compound serves as a precursor in synthesizing isotopically labeled derivatives:

  • Esterification: Reacts with acyl chlorides to form prodrugs (e.g., cefuroxime axetil-d3) .

  • Salt Formation: Combines with cationic surfactants (e.g., cetylpyridinium) to improve solubility .

Example Synthesis:

text
1. Dissolve this compound (1.0 eq) in ammonium bicarbonate buffer (0.5 M). 2. Add [C₁₆Py]Br (1.2 eq) dropwise at 0°C. 3. Stir for 15 min, evaporate, and dry under vacuum to yield [C₁₆Py][CFX-d3][2].

Analytical Utility in Reaction Monitoring

This compound’s isotopic signature (Δm/z +3) enables precise tracking in mass spectrometry:

  • Quantification: Acts as an internal standard for cefuroxime in biological matrices .

  • Metabolic Profiling: Identifies phase I/II metabolites via stable isotope dilution .

This compound’s chemical behavior mirrors its parent compound but with nuanced differences driven by deuterium’s isotopic effects. These properties make it indispensable for studying cefuroxime’s reactivity, stability, and metabolism in controlled environments.

Scientific Research Applications

Cefuroxime-d3 is a chemical compound with applications primarily focused on scientific research, particularly in the fields of microbiology, pharmacology, and therapeutic drug monitoring . It serves mainly as an internal standard for quantifying cefuroxime, a cephalosporin antibiotic, using gas chromatography or liquid chromatography-mass spectrometry (GC- or LC-MS) .

Scientific Research Applications

Quantification Standard this compound is utilized as an internal standard in GC- or LC-MS to quantify cefuroxime levels in biological samples . Cefuroxime is a broad-spectrum cephalosporin antibiotic effective against Gram-positive and Gram-negative bacteria .

Antibiotic Properties of Cefuroxime Cefuroxime inhibits peptidoglycan crosslinking, which is essential for bacterial cell wall synthesis, and is resistant to hydrolysis by bacterial β-lactamases . It has shown protective effects against Gram-positive and Gram-negative infections in vivo .

Pharmacokinetic Studies this compound is used in pharmacokinetic/pharmacodynamic (PK/PD) studies of antibacterial drugs to combat antimicrobial resistance . It assists in therapeutic drug monitoring (TDM), which is crucial for obtaining pharmacokinetic information .

Impact on Intestinal Microbiota Studies have explored the impact of cefuroxime on the human intestinal microbiota . Cefuroxime is routinely used in surgical antibioprophylaxis . Research indicates that cefuroxime does not promote short-term dysbiosis in surgical patients without additional perioperative procedures .

Research Findings

  • A study on surgical oncology patients showed that cefuroxime, administered intravenously, did not significantly change the intestinal microbiota composition one week post-treatment compared to pre-treatment conditions, especially in patients without mechanical bowel preparation .
  • Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) methods, utilizing this compound as an internal standard, have been developed for quantifying multiple antibacterial drugs in human plasma . These methods are applied in therapeutic drug monitoring to prevent or delay antimicrobial resistance .

Data Table

CompoundConcentration (µg/mL)
This compound20.21

Mechanism of Action

Cefuroxime-d3, like cefuroxime, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Cefuroxime

  • Structure : A β-lactam antibiotic with a cephem nucleus and a carbamate side chain.
  • Role : Active pharmaceutical ingredient (API) for treating bacterial infections.
  • Key Difference : Lacks deuterium labeling, making it unsuitable as an internal standard in isotope dilution assays .

Descarbamoyl Cefuroxime-d3

  • Structure : Degradation product of cefuroxime, lacking the carbamate group but retaining deuterium labels.
  • Role : Intermediate in cephalosporin synthesis and marker for degradation studies.
  • Key Difference : Used to track cefuroxime degradation pathways rather than direct quantification .

Cephalexin-d5

  • Structure : Deuterated first-generation cephalosporin with a methyl group substitution.
  • Role : Internal standard for cephalexin quantification.
  • Key Difference : Lower β-lactamase stability compared to this compound, limiting its spectrum of activity .

Isotope-Labeled Antibiotics in Analytical Chemistry

This compound is often compared to other deuterated antibiotics used in multi-analyte LC-MS/MS panels.

Table 1: Comparison of Isotope-Labeled Antibiotics in Analytical Assays

Compound Molecular Weight MRM Transitions (Quantifier) Calibration Range (μg/mL) Key Application
This compound 427.40 445.21 → 367.21 0–20.21 Quantification of cefuroxime in plasma
Meropenem-d6 402.43 390.33 → 147.21 0–18.97 TDM for carbapenem antibiotics
Levofloxacin-d8 370.37 378.33 → 261.20 0–3.79 Fluoroquinolone monitoring
Azithromycin-d3 752.00 749.50 → 591.40 0–2.24 Macrolide antibiotic analysis

Notes:

  • This compound has the highest calibration range (up to 20.21 μg/mL) among deuterated cephalosporins, reflecting its stability in high-concentration biological samples .
  • Unlike meropenem-d6, which is used for critically ill patients, this compound is applied in outpatient settings for respiratory and urinary tract infections .

Purity and Regulatory Status

Table 2: Commercial Specifications of Isotope-Labeled Compounds

Compound Purity Clinical Data Supplier Examples
This compound >98% Research use only Santa Cruz Biotechnology, TRC
Cephalexin-d5 >98% Launched (non-clinical) MedChemExpress
Descarbamoyl this compound >98% No development reported Cayman Chemical

Key Findings :

  • Its high purity (>98%) ensures minimal cross-reactivity in multi-drug panels .

Pharmacokinetic Studies

This compound enabled precise quantification of cefuroxime axetil in human plasma, achieving a linear range of 10–10,000 ng/mL and a lower limit of quantification (LLOQ) of 10 ng/mL . This sensitivity is superior to non-deuterated analogues, which suffer from matrix effects .

Environmental Chemistry

This compound tracks cefuroxime degradation in aquatic systems, identifying key metabolites like descarbamoyl cefuroxime . Studies show deuterated forms resist photodegradation better than non-labeled counterparts, enhancing environmental monitoring accuracy .

Biological Activity

Cefuroxime-d3 is a deuterated form of cefuroxime, a second-generation cephalosporin antibiotic. This compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Understanding its biological activity is crucial for optimizing its therapeutic applications, especially in treating infections caused by resistant strains.

Cefuroxime functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), specifically targeting transpeptidases, which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death of susceptible bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its non-deuterated counterpart, with notable differences in absorption and metabolism due to deuteration. Studies indicate that cefuroxime achieves high plasma concentrations, with a mean elimination half-life of approximately 1 to 2 hours in healthy individuals .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration60.1 ± 35.4 mg/L
Time to Peak Concentration (t_max)1 hour
Half-Life1-2 hours
Volume of DistributionVariable across studies

Biological Activity

This compound has demonstrated efficacy against a range of pathogens commonly implicated in community-acquired infections, including Streptococcus pneumoniae, Escherichia coli, and Klebsiella pneumoniae. Its effectiveness is particularly notable in treating:

  • Uncomplicated Urinary Tract Infections (UTIs) : Cefuroxime is indicated for UTIs caused by susceptible strains .
  • Skin and Soft Tissue Infections (SSTIs) : Effective against infections caused by Staphylococcus aureus and Streptococcus pyogenes .
  • Early Lyme Disease : Approved for treating early Lyme disease caused by Borrelia burgdorferi .

Case Study 1: Efficacy in Acute Bronchitis

A clinical trial involving 537 patients compared the efficacy of cefuroxime axetil (a prodrug form) with amoxicillin-clavulanate. The study found that a 5-day regimen of cefuroxime was as effective as a 10-day regimen with amoxicillin-clavulanate, with significantly fewer gastrointestinal side effects reported .

Case Study 2: Brain Penetration

Research on cefuroxime's penetration into brain tissue indicated that it can cross the blood-brain barrier, achieving a concentration ratio of approximately 0.33 compared to free plasma levels. This property is particularly valuable for treating central nervous system infections .

Safety Profile

This compound is generally well-tolerated; however, it may cause hypersensitivity reactions such as rashes or anaphylaxis in rare cases. Other reported adverse effects include gastrointestinal disturbances and potential impacts on liver enzymes .

Table 2: Reported Adverse Effects

Adverse EffectFrequency
Hypersensitivity ReactionsRare
Gastrointestinal IssuesCommon (19-37%)
Liver Enzyme ElevationOccasional

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.